molecular formula C23H24N2O7S B2759369 diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921570-09-4

diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2759369
CAS RN: 921570-09-4
M. Wt: 472.51
InChI Key: KJFLOKHTHSDQBU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including carboxylate, amide, and ether groups . It also contains a benzofuran moiety, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The benzofuran moiety, for example, consists of a fused benzene and furan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of carboxylate groups could make it polar and potentially soluble in water .

Scientific Research Applications

Natural Sources and Bioactivity

Benzofuran compounds are widespread in nature and exhibit diverse biological activities. Numerous studies have highlighted their potential as natural drug lead compounds. Let’s explore some key aspects:

Natural Sources: Biological Activities: Drug Prospects:

Chemical Synthesis and Novel Methods

Recent advancements in benzofuran synthesis methods have expanded our understanding of these compounds:

Synthesis Techniques:

Conclusion

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. As with all chemicals, it should be handled with care .

properties

IUPAC Name

diethyl 2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-4-30-22(27)18-14-9-10-25(23(28)31-5-2)12-17(14)33-21(18)24-20(26)16-11-13-7-6-8-15(29-3)19(13)32-16/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFLOKHTHSDQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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